Furo[3,4-b]quinoline-1,3-dione
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Overview
Description
Furo[3,4-b]quinoline-1,3-dione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused ring system consisting of a furan ring and a quinoline ring, with two carbonyl groups at positions 1 and 3. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[3,4-b]quinoline-1,3-dione typically involves multicomponent reactions. One common method includes the condensation of 1,4-naphthoquinone with substituted benzaldehydes, followed by a series of reactions such as Knoevenagel condensation, loss of water molecules, and cyclization . Another approach involves the use of tetronic acid as a precursor in multicomponent reactions to form the heterocyclic framework .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize eco-friendly and sustainable processes. These methods often employ reusable catalysts and solvent-free reaction conditions, such as microwave and ultraviolet irradiation-promoted synthesis .
Chemical Reactions Analysis
Types of Reactions: Furo[3,4-b]quinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like cerium ammonium nitrate (CAN).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinoline ring can be replaced.
Common Reagents and Conditions:
Oxidation: Cerium ammonium nitrate (CAN) in acetonitrile.
Reduction: Sodium borohydride in ethanol.
Substitution: Various halogenating agents and nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Furo[3,4-b]quinoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of furo[3,4-b]quinoline-1,3-dione primarily involves the inhibition of DNA repair enzymes such as tyrosyl-DNA phosphodiesterase 2 (TDP2). By inhibiting TDP2, the compound prevents the repair of DNA damage caused by topoisomerase II poisons, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly relevant in the context of cancer therapy, where the compound can enhance the efficacy of chemotherapeutic agents .
Comparison with Similar Compounds
Furo[3,4-b]quinoline-1,3-dione can be compared with other similar compounds such as:
Isoxazoloquinolinedione: Another heterocyclic compound with a similar structure but different biological activity.
Fluoroquinolines: These compounds also belong to the quinoline family and exhibit antibacterial activity.
Pyrroloquinolinedione: A related compound with a pyrrole ring fused to the quinoline system, showing different reactivity and applications.
Uniqueness: this compound is unique due to its dual carbonyl groups and the presence of a furan ring, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Biological Activity
Furo[3,4-b]quinoline-1,3-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles recent findings on its synthesis, mechanisms of action, and biological effects, supported by case studies and data tables.
Synthesis of this compound
Recent advancements in synthetic methodologies have facilitated the production of this compound derivatives. Notably, microwave-assisted synthesis has been employed to enhance efficiency and yield. For instance, a study demonstrated a one-pot synthesis that produced several derivatives with promising biological profiles through multicomponent reactions involving 1,4-naphthoquinone and various aryl aldehydes .
Anticancer Properties
This compound and its derivatives have shown significant anticancer activity across various cancer cell lines. Research indicates that these compounds can induce apoptosis and cell cycle arrest in cancer cells. For example:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer), and KB (oral cancer).
- Mechanism of Action : The compounds induce G2/M phase arrest and activate caspase-3/7 pathways leading to apoptosis. This is attributed to their ability to intercalate DNA and generate reactive oxygen species (ROS), resulting in oxidative stress that ultimately kills cancer cells .
Table 1: Cytotoxicity Profiles of this compound Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Compound A | MCF7 | 0.16 | G2/M arrest |
Compound B | A549 | 0.32 | Caspase activation |
Compound C | HepG2 | 0.25 | ROS generation |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds in this class exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial DNA synthesis by targeting topoisomerases .
Table 2: Antimicrobial Efficacy of this compound Derivatives
Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound D | E. coli | 8 μg/mL |
Compound E | S. aureus | 16 μg/mL |
Compound F | P. aeruginosa | 32 μg/mL |
Study on Anticancer Mechanisms
A pivotal study examined the effects of this compound on SK-LU-1 lung cancer cells. The results indicated a significant increase in G2/M phase cell accumulation when treated with specific concentrations of the compound. This was accompanied by a marked decrease in cells at G1 and S phases, suggesting effective cell cycle modulation .
Antimicrobial Resistance Study
Another research effort focused on the effectiveness of furo[3,4-b]quinoline derivatives against resistant bacterial strains. The study highlighted that certain modifications to the quinoline structure enhanced its efficacy against resistant strains of E. coli and S. aureus .
Properties
CAS No. |
4945-42-0 |
---|---|
Molecular Formula |
C11H5NO3 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
furo[3,4-b]quinoline-1,3-dione |
InChI |
InChI=1S/C11H5NO3/c13-10-7-5-6-3-1-2-4-8(6)12-9(7)11(14)15-10/h1-5H |
InChI Key |
NLVZUORLSQCGFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C(=O)OC3=O |
Origin of Product |
United States |
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